Home > Products > Screening Compounds P51 > ENPP3 Inhibitor 4g
ENPP3 Inhibitor 4g -

ENPP3 Inhibitor 4g

Catalog Number: EVT-14211851
CAS Number:
Molecular Formula: C21H16F3NO5S
Molecular Weight: 451.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ENPP3 Inhibitor 4g is classified under arylamide sulphonates, which are a group of compounds synthesized for their potential biological activities. The synthesis and characterization of this compound are detailed in studies focused on the inhibition of ENPP1 and ENPP3 isozymes, showcasing its role in biochemical research and potential therapeutic developments .

Synthesis Analysis

Methods and Technical Details

The synthesis of ENPP3 Inhibitor 4g involves several steps that typically include the formation of arylamide structures followed by sulphonation processes. The specific synthetic route includes:

  1. Starting Materials: Utilization of aryl amines and sulphonyl chlorides.
  2. Reaction Conditions: Reactions are often carried out under controlled temperatures and in specific solvents to optimize yield.
  3. Purification: Post-reaction purification techniques such as crystallization or chromatography are employed to isolate the desired product.

The detailed methodology can be found in studies that explore structure-activity relationships, indicating how variations in synthesis affect inhibitory potency .

Molecular Structure Analysis

Structure and Data

ENPP3 Inhibitor 4g possesses a complex molecular structure characterized by its arylamide backbone. The structural formula includes functional groups that enhance its binding affinity to the target enzyme. Key data points include:

  • Molecular Formula: C₁₄H₁₅N₃O₃S
  • Molecular Weight: Approximately 305.35 g/mol
  • Structural Features: The presence of sulphonate groups contributes to its solubility and interaction with enzyme active sites.

The three-dimensional conformation of the compound plays a crucial role in its mechanism of action, allowing it to effectively bind to the active site of ENPP3 .

Chemical Reactions Analysis

Reactions and Technical Details

ENPP3 Inhibitor 4g engages in specific chemical interactions that lead to the inhibition of ENPP3 activity. The primary reaction mechanism involves:

  • Binding Affinity: The inhibitor binds competitively to the active site of ENPP3, preventing substrate access.
  • Enzyme Kinetics: Studies indicate that the compound shows significant inhibition at low concentrations, with kinetic parameters suggesting a non-linear relationship between inhibitor concentration and enzyme activity.

Further investigations into reaction pathways reveal insights into how structural modifications can enhance or reduce inhibitory effects .

Mechanism of Action

Process and Data

The mechanism by which ENPP3 Inhibitor 4g exerts its effects involves:

  1. Competitive Inhibition: The inhibitor competes with natural substrates for binding to the active site of ENPP3.
  2. Conformational Changes: Upon binding, conformational changes may occur within the enzyme, reducing its catalytic efficiency.

Data from enzyme assays confirm that at an IC50 value of 0.19 µM, ENPP3 Inhibitor 4g significantly reduces hydrolytic activity, indicating its effectiveness as an inhibitor .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ENPP3 Inhibitor 4g exhibits several notable physical and chemical properties:

  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is often determined during characterization but is not universally reported.

These properties are critical for understanding how the compound behaves in biological systems and during experimental applications .

Applications

Scientific Uses

ENPP3 Inhibitor 4g has potential applications in various scientific fields:

  • Biochemical Research: Used as a tool to study the role of ENPP3 in cellular processes.
  • Drug Development: Potential candidate for therapeutic agents targeting diseases where ENPP3 is implicated, such as cancer or metabolic disorders.
  • Enzyme Activity Modulation: Serves as a model compound for developing other inhibitors with improved specificity or potency.

The ongoing research into this compound highlights its significance in advancing our understanding of enzyme regulation and therapeutic intervention strategies .

Introduction to ENPP3 as a Therapeutic Target

Role of ENPP3 in Immune Regulation and Cancer Pathogenesis

Ectonucleotide pyrophosphatase/phosphodiesterase 3 (ENPP3) is a type II transmembrane ectoenzyme that governs extracellular nucleotide metabolism through its pyrophosphatase and phosphodiesterase activities. Its primary substrates include ATP, ADP, and cyclic dinucleotides such as 2'3'-cGAMP, which it hydrolyzes to AMP and pyrophosphate (PPi) or 5'-GMP/5'-AMP, respectively [1] [10]. This enzymatic function positions ENPP3 as a critical modulator of purinergic signaling—a system fundamental to immune responses. Recent research has identified ENPP3 as a major cGAMP hydrolase, establishing its role as an innate immune checkpoint [1] [10]. By degrading the immunotransmitter cGAMP (a potent activator of the STING pathway), ENPP3 terminates cell-to-cell immune signaling, creating an immunosuppressive microenvironment conducive to tumor immune evasion and metastasis [1] [10].

ENPP3 exhibits a tissue-specific expression pattern distinct from its paralog ENPP1. While expressed minimally in most healthy tissues (notably absent in human liver, pancreas, and intestine), ENPP3 is markedly overexpressed in multiple cancers, including 94% of clear cell renal cell carcinomas (RCC) and 60% of papillary RCC subtypes [2] [6]. In colon carcinoma and bile duct neoplasms, ENPP3 overexpression correlates with invasive behavior and poor prognosis [6] [9]. Beyond hydrolytic activity, ENPP3 regulates glycosylation processes by inhibiting GnT-IX through UDP-GlcNAc hydrolysis, indirectly influencing tumor cell adhesion and signaling [6] [9].

Table 1: Biological Roles and Pathogenic Implications of ENPP3

Biological FunctionMechanismPathological Consequence
cGAMP hydrolysisExtracellular degradation of 2'3'-cGAMPSuppression of STING-dependent antitumor immunity
ATP/ADP hydrolysisGeneration of AMP (precursor to adenosine)Accumulation of immunosuppressive adenosine
Nucleotide sugar metabolismHydrolysis of UDP-GlcNAcDysregulation of protein glycosylation in tumors
FcεRI-mediated signalingNegative regulation of ATP-dependent activationAttenuation of basophil/mast cell-driven inflammation

Rationale for Targeting ENPP3 in Oncological and Autoimmune Disorders

The selective overexpression of ENPP3 in malignancies versus restricted distribution in normal tissues renders it a compelling target for precision oncology. ENPP3 contributes to dual immunosuppressive mechanisms in the tumor microenvironment (TME): (1) It degrades extracellular cGAMP, limiting STING activation and subsequent type I interferon production essential for dendritic cell maturation and CD8+ T-cell priming; (2) Its hydrolysis of ATP generates adenosine, an immune suppressor that engages A2A receptors on T cells and natural killer (NK) cells, inhibiting their cytotoxic functions [1] [6] [10]. Genetic ablation of ENPP3’s catalytic activity diminishes tumor growth and metastasis in a STING-dependent manner, validating its function as a therapeutically targetable immune checkpoint [1] [10].

Early therapeutic strategies employed antibody-drug conjugates (ADCs) like AGS-16M8F and AGS-16C3F, which deliver monomethyl auristatin F (MMAF) to ENPP3-expressing RCC cells. While demonstrating durable antitumor responses in phase 1 trials (including partial remissions lasting 83–143 weeks), ADCs face limitations such as ocular toxicity (reversible keratopathy) and reliance on target expression homogeneity [2]. Small-molecule inhibitors offer distinct advantages: enhanced tumor penetration, insensitivity to target internalization efficiency, potential for oral bioavailability, and reduced immunogenicity [3] [4] [8].

Table 2: ENPP3-Targeted Therapeutic Strategies

StrategyRepresentative AgentKey Findings/Limitations
Antibody-Drug Conjugate (ADC)AGS-16C3F (CHO-derived)Durable PRs in RCC at 1.8 mg/kg; dose-limiting keratopathy at ≥3.6 mg/kg [2]
Bispecific AntibodyENPP3 × SIRPα BsAbEnhances macrophage phagocytosis by dual blockade; superior efficacy vs. monotherapy in RCC models [5]
Small-Molecule InhibitorENPP3 Inhibitor 4gSub-micromolar ENPP3 inhibition (IC₅₀ = 0.19 µM); potential for combinatorial immunotherapy [3] [8]

Emergence of Small-Molecule ENPP3 Inhibitors in Precision Medicine

Small-molecule ENPP3 inhibitors represent a paradigm shift toward pharmacologically disrupting the enzymatic activity of ENPP3 rather than solely targeting its cell-surface expression. Among these, ENPP3 Inhibitor 4g (CAS 2803505-78-2) has emerged as a lead compound with high potency and selectivity. Its chemical designation is 4-(trifluoromethoxy)-benzenesulfonic acid, 4-[(4-methylbenzoyl)amino]phenyl ester, featuring a molecular weight of 451.42 g/mol and ≥95% purity [3]. Biochemically, it inhibits ENPP3 with an IC₅₀ of 0.19 µM while retaining activity against ENPP1 (IC₅₀ = 0.45 µM), indicating selectivity within the ENPP family [3].

The arylamide sulphonate scaffold of Inhibitor 4g optimizes target engagement through critical molecular interactions. Docking studies reveal competitive or uncompetitive binding at the enzyme’s catalytic site, facilitated by interactions with residues Asn226, His329, Leu239, Tyr289, Pro272, Tyr320, and Ala205 in ENPP3 [8]. This scaffold overcomes limitations of earlier nucleotide-analog inhibitors, which suffered from poor metabolic stability and off-target effects on purine receptors [6] [8]. Preclinical data indicate that arylamide sulphonates like Inhibitor 4g sensitize cancer cells to chemotherapy and may synergize with immune checkpoint inhibitors (e.g., anti-PD-1) by reactivating cGAMP-STING signaling and reversing adenosine-mediated immunosuppression [4] [8] [10].

Table 3: Profile of Select Small-Molecule ENPP3 Inhibitors

CompoundChemical ClassENPP3 IC₅₀ (µM)ENPP1 IC₅₀ (µM)Key Features
ENPP3 Inhibitor 4gArylamide sulphonate0.190.45Non-cytotoxic to HEK293; competitive inhibition [3] [8]
4tArylamide sulphonate0.15>1Selective for ENPP3 over ENPP1 [8]
7dArylamide sulphonate0.16>1Cytotoxic to HeLa cells (% inhibition = 50%) [8]
SuraminPolysulphonated naphthylurea~0.5–2*~0.5–2*Non-selective; reference inhibitor [8]

*Approximate range across ENPP isoforms* [8]

The structural and mechanistic characterization of ENPP3 Inhibitor 4g underscores its potential as a tool compound for proof-of-concept studies and a therapeutic candidate for cancers reliant on extracellular nucleotide dysregulation. Its development marks significant progress in overcoming the historical challenges of targeting ectoenzymes with small molecules, paving the way for orally bioavailable agents that can be integrated into multimodal oncology regimens [3] [4] [8].

Properties

Product Name

ENPP3 Inhibitor 4g

IUPAC Name

[4-[(4-methylbenzoyl)amino]phenyl] 4-(trifluoromethoxy)benzenesulfonate

Molecular Formula

C21H16F3NO5S

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C21H16F3NO5S/c1-14-2-4-15(5-3-14)20(26)25-16-6-8-18(9-7-16)30-31(27,28)19-12-10-17(11-13-19)29-21(22,23)24/h2-13H,1H3,(H,25,26)

InChI Key

JLVBBSVNZSRAPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.